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Compound of Interest

Compound Name: 5-Chloro-6-methoxynicotinic acid

Cat. No.: B1367998

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Chloro-6-
methoxynicotinic acid (CAS No: 884494-85-3), a key intermediate in pharmaceutical
synthesis.[1][2] This document is intended for researchers, scientists, and drug development
professionals, offering a detailed exploration of its structural elucidation through Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The
causality behind experimental choices and data interpretation is emphasized to provide field-
proven insights.

Introduction to 5-Chloro-6-methoxynicotinic Acid

5-Chloro-6-methoxynicotinic acid is a substituted pyridine derivative with the molecular
formula C7HeCINOs and a molecular weight of 187.58 g/mol .[1][2] Its structure, featuring a
carboxylic acid, a methoxy group, and a chlorine atom on the pyridine ring, makes it a valuable
building block in the synthesis of various active pharmaceutical ingredients. Accurate and
comprehensive spectroscopic characterization is paramount to confirm its identity, purity, and
stability, ensuring the integrity of downstream applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen
framework of an organic molecule. For 5-Chloro-6-methoxynicotinic acid, both *H and 13C
NMR are essential for unambiguous structure confirmation.

Predicted *H NMR Spectral Data
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Due to the limited availability of public experimental spectra, the following *H NMR data is
predicted using advanced computational algorithms. These predictions are based on large
databases of known chemical shifts and serve as a reliable guide for experimental verification.

Chemical Shift

Multiplicity Integration Assignment
(ppm)
~8.8 Singlet 1H H-2
~8.3 Singlet 1H H-4
~4.0 Singlet 3H -OCHs
~13.5 Broad Singlet 1H -COOH

Interpretation and Rationale

The H NMR spectrum of 5-Chloro-6-methoxynicotinic acid is expected to be relatively
simple, with distinct signals for each proton.

e Aromatic Protons (H-2 and H-4): The two protons on the pyridine ring are expected to appear
as singlets due to the lack of adjacent protons for coupling. Their downfield chemical shifts
(~8.3-8.8 ppm) are a direct consequence of the deshielding effect of the electronegative
nitrogen atom and the overall aromatic system. The proton at the 2-position is typically the
most deshielded.

o Methoxy Protons (-OCHs): The three protons of the methoxy group will give rise to a sharp
singlet at approximately 4.0 ppm. The chemical shift is characteristic of a methoxy group
attached to an aromatic ring.

o Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is highly
deshielded and will appear as a broad singlet at a very downfield chemical shift, typically
above 10 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

Predicted **C NMR Spectral Data

The predicted 3C NMR spectrum provides complementary information on the carbon skeleton
of the molecule.
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Chemical Shift (ppm) Assighment
~165 -COOH

~160 C-6

~150 C-2

~140 C-4

~120 C-5

~110 C-3

~55 -OCHs

Interpretation and Rationale

e Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded carbon,
appearing around 165 ppm.

e Aromatic Carbons: The carbons of the pyridine ring are found in the aromatic region (110-
160 ppm). The carbon attached to the oxygen (C-6) is expected to be the most downfield
among the ring carbons, followed by the carbons in close proximity to the nitrogen atom (C-
2). The carbon bearing the chlorine atom (C-5) will also be influenced, and its chemical shift
can be predicted using established substituent effects.

e Methoxy Carbon (-OCHs): The carbon of the methoxy group will have a characteristic
chemical shift around 55 ppm.

Experimental Protocol for NMR Data Acquisition

o Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloro-6-methoxynicotinic acid
in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des or CDCI3). The choice of
solvent is critical to avoid overlapping signals with the analyte.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for
data acquisition.

e 1H NMR Acquisition:
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o Acquire a standard one-dimensional *H NMR spectrum.

o Optimize the spectral width to cover the expected chemical shift range (typically 0-15
ppm).

o Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64
scans).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 3C NMR spectrum.
o Use a wider spectral width (e.g., 0-200 ppm).

o Alarger number of scans will be required due to the lower natural abundance of 13C
(typically several hundred to thousands of scans).

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing the chemical shifts to the residual solvent peak or an internal standard (e.qg.,
TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Predicted IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment
3300-2500 Broad O-H stretch (Carboxylic acid)
~3100-3000 Medium C-H stretch (Aromatic)
~2950-2850 Medium C-H stretch (Methoxy)
~1700 Strong C=0 stretch (Carboxylic acid)
) C=C and C=N stretch

~1600, ~1470 Medium-Strong o

(Aromatic ring)

C-O stretch (Carboxylic acid
~1250 Strong

and Methoxy)
~800-700 Medium C-Cl stretch

Interpretation and Rationale

The IR spectrum of 5-Chloro-6-methoxynicotinic acid is expected to show characteristic
absorption bands for its functional groups.

o O-H Stretch: A very broad absorption band in the region of 3300-2500 cm~1 is a hallmark of
the O-H stretching vibration of a carboxylic acid, which is broadened due to hydrogen
bonding.

¢ C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm™1,
while the C-H stretches of the methoxy group are expected just below 3000 cm~2.

¢ C=0 Stretch: A strong, sharp absorption band around 1700 cm~1 is characteristic of the
carbonyl (C=0) stretching vibration of the carboxylic acid.

e Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the pyridine ring will give
rise to multiple bands in the 1600-1450 cm~1 region.

e C-O Stretches: Strong absorptions corresponding to the C-O stretching vibrations of the
carboxylic acid and the methoxy group are expected in the 1300-1200 cm~1 region.
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o C-CI Stretch: The C-ClI stretching vibration will likely appear in the fingerprint region, typically
between 800 and 700 cm~1.

Experimental Protocol for IR Data Acquisition

e Sample Preparation:

o KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200
mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a

transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal. This method requires minimal sample preparation.

 Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Place the sample in the spectrometer and record the sample spectrum.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

o Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum Data
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m/z (Mass-to-Charge

Ratio) Relative Intensity Assignment
187/189 High [M]* (Molecular lon)
172/174 Medium [M - CHs]*

144/146 Medium [M - COOH]*

129 Low [M - COOH - CHsJ*

Interpretation and Rationale

e Molecular lon Peak: The mass spectrum should show a molecular ion peak ([M]*) at m/z
187. Due to the presence of chlorine, an isotopic peak ([M+2]*) at m/z 189 with an intensity
of approximately one-third of the molecular ion peak is expected, which is a characteristic
signature of a monochlorinated compound.

e Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under
electron ionization (EI) or other ionization techniques.

o Loss of a methyl radical (-CHs) from the methoxy group would result in a fragment ion at
m/z 172/174.

o Loss of the carboxylic acid group (-COOH) as a radical would lead to a fragment at m/z
144/146.

o Subsequent loss of a methyl radical from the [M - COOH]* fragment would give a peak at
m/z 129.

Experimental Protocol for MS Data Acquisition

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be
dissolved in a suitable solvent and introduced via a liquid chromatography (LC) system.

« lonization: Utilize an appropriate ionization technique. Electron lonization (El) is a common
hard ionization technique that provides detailed fragmentation patterns. Electrospray
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lonization (ESI) is a softer ionization technique that is useful for determining the molecular
weight with minimal fragmentation.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure of the compound.

Visualizing the Structure and Workflow
Molecular Structure of 5-Chloro-6-methoxynicotinic acid

Caption: Molecular structure of 5-Chloro-6-methoxynicotinic acid.

General Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.

Conclusion
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The comprehensive spectroscopic analysis of 5-Chloro-6-methoxynicotinic acid, utilizing *H
NMR, 3C NMR, IR, and MS, provides a robust framework for its structural confirmation and
quality control. While experimental data remains the gold standard, the predictive data and
interpretations presented in this guide offer a solid foundation for researchers. The detailed
protocols and rationale behind the spectral features aim to empower scientists in their
analytical endeavors, ensuring the reliable characterization of this important pharmaceutical
intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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